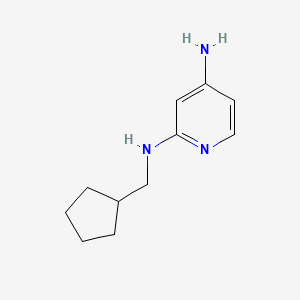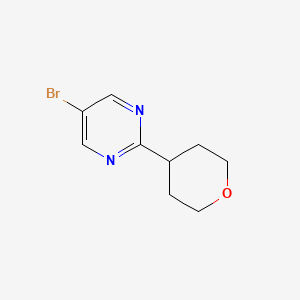
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)-: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to the benzaldehyde core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used as a reference standard in the analysis of related pharmaceutical compounds .
Industry: In the industrial sector, Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The cyclopropylmethoxy groups can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, lacking the cyclopropylmethoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl and a methoxy group on the benzaldehyde core.
Uniqueness: Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- is unique due to the presence of cyclopropylmethoxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .
Propiedades
Número CAS |
1369817-76-4 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.306 |
Nombre IUPAC |
3,4-bis(cyclopropylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Clave InChI |
TYQLNIUZKKAOHO-UHFFFAOYSA-N |
SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3 |
Sinónimos |
Benzaldehyde, 3,4-bis(cyclopropylMethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)



![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)



![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)



